molecular formula C7H9IN2 B14012421 5-Iodo-2,4,6-trimethylpyrimidine

5-Iodo-2,4,6-trimethylpyrimidine

Cat. No.: B14012421
M. Wt: 248.06 g/mol
InChI Key: KAQRGRQQLJWGKW-UHFFFAOYSA-N
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Description

5-Iodo-2,4,6-trimethylpyrimidine: is a halogenated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds, consisting of a six-membered ring with two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of three methyl groups at positions 2, 4, and 6, and an iodine atom at position 5. Pyrimidine derivatives are significant in various fields due to their biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,4,6-trimethylpyrimidine typically involves the iodination of 2,4,6-trimethylpyrimidine. One common method is the reaction of 2,4,6-trimethylpyrimidine with iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2,4,6-trimethylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate temperature conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 5-azido-2,4,6-trimethylpyrimidine or 5-thiocyanato-2,4,6-trimethylpyrimidine can be formed.

    Coupling Products: Various biaryl compounds can be synthesized through coupling reactions.

Scientific Research Applications

Chemistry: 5-Iodo-2,4,6-trimethylpyrimidine is used as an intermediate in organic synthesis, particularly in the preparation of more complex pyrimidine derivatives.

Biology and Medicine: Pyrimidine derivatives, including this compound, are studied for their potential biological activities. They are investigated for their roles as antiviral, anticancer, and antimicrobial agents.

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. It serves as a building block for the development of various active ingredients.

Mechanism of Action

The mechanism of action of 5-Iodo-2,4,6-trimethylpyrimidine is primarily related to its ability to undergo substitution and coupling reactions. The iodine atom at the 5-position is a key reactive site, allowing the compound to interact with various nucleophiles and electrophiles. This reactivity is leveraged in the synthesis of biologically active molecules, where the pyrimidine ring can interact with specific molecular targets and pathways.

Comparison with Similar Compounds

    2,4,6-Trimethylpyrimidine: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.

    5-Bromo-2,4,6-trimethylpyrimidine: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    5-Chloro-2,4,6-trimethylpyrimidine: Another halogenated derivative with distinct chemical properties.

Uniqueness: 5-Iodo-2,4,6-trimethylpyrimidine is unique due to the presence of the iodine atom, which imparts specific reactivity and makes it suitable for certain synthetic applications that other halogenated derivatives may not be as effective for.

Properties

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

5-iodo-2,4,6-trimethylpyrimidine

InChI

InChI=1S/C7H9IN2/c1-4-7(8)5(2)10-6(3)9-4/h1-3H3

InChI Key

KAQRGRQQLJWGKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)C)I

Origin of Product

United States

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